molecular formula C15H17ClN4S B2685976 6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine CAS No. 1177349-71-1

6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine

Cat. No.: B2685976
CAS No.: 1177349-71-1
M. Wt: 320.84
InChI Key: DRWSGZCVEQUWIE-UHFFFAOYSA-N
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Description

6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzothiazole ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the chloro and pyrazole substituents. Key steps may include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: Introduction of the chloro group at the desired position using reagents like thionyl chloride or phosphorus pentachloride.

    Pyrazole Substitution: The pyrazole moiety can be introduced via nucleophilic substitution reactions, often using pyrazole derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloro and pyrazole sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action for 6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile: Shares the pyrazole and chloro substituents but differs in the core structure.

    N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Similar in having a chloro and pyrazole moiety but with a different core and additional functional groups.

Uniqueness

6-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine is unique due to its specific combination of functional groups and the spatial arrangement of these groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4S/c1-9-6-12(16)8-13-14(9)18-15(21-13)17-4-5-20-11(3)7-10(2)19-20/h6-8H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWSGZCVEQUWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCCN3C(=CC(=N3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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